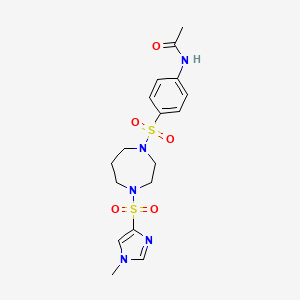
N-(4-((4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H23N5O5S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Imidazol-Derivate sind bekannt für ihre antibakteriellen Eigenschaften. Sie wurden verwendet, um neue antibakterielle Wirkstoffe zu entwickeln, die unterschiedliche Wirkmechanismen im Vergleich zu traditionellen Antibiotika besitzen . Diese Verbindung mit ihrem Imidazol-Kern könnte möglicherweise zur Bekämpfung von resistenten bakteriellen Infektionen eingesetzt werden.
Antitumor-Potenzial
Der Imidazol-Anteil ist auch in der Krebsforschung von Bedeutung. Verbindungen, die Imidazol enthalten, wurden auf ihr Antitumor-Potenzial gegen verschiedene Krebszelllinien untersucht . Dieses spezielle Derivat könnte synthetisiert und auf seine Wirksamkeit bei der Hemmung des Tumorwachstums getestet werden.
Entzündungshemmende Eigenschaften
Imidazol-Verbindungen haben entzündungshemmende Aktivitäten gezeigt, was sie zu Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente macht . Die untersuchte Verbindung könnte auf ihr Potenzial zur Reduzierung von Entzündungen bei verschiedenen Erkrankungen untersucht werden.
Antidiabetische Wirkungen
Forschungsergebnisse deuten darauf hin, dass Imidazol-Derivate antidiabetische Eigenschaften aufweisen können . Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, den Blutzuckerspiegel zu regulieren und bei der Diabetes-Behandlung eingesetzt zu werden.
Antifungal-Anwendungen
Imidazol-basierte Verbindungen waren wirksam gegen eine breite Palette systemischer und oberflächlicher Pilzinfektionen . Die fragliche Verbindung könnte eine wertvolle Ergänzung zum Arsenal von Antimykotika sein.
Antivirelle Anwendungen
Der Imidazol-Ring ist in mehreren antiviralen Medikamenten vorhanden. Angesichts des anhaltenden Bedarfs an neuen Antiviralen, insbesondere angesichts neu auftretender Krankheiten, könnte diese Verbindung auf ihre potenzielle antivirale Aktivität untersucht werden .
Antioxidative Eigenschaften
Imidazol-Derivate sind dafür bekannt, antioxidative Eigenschaften zu besitzen, die bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten von Vorteil sind . Diese Verbindung könnte auf ihre Fähigkeit zur Beseitigung von freien Radikalen untersucht werden.
Antihelminthische Aktivität
Schließlich wurden Imidazol-Verbindungen als Antihelminthika verwendet, das sind Medikamente, die parasitäre Würmer (Helminthen) und andere innere Parasiten aus dem Körper ausscheiden . Diese Verbindung könnte auf ihre antihelminthische Wirksamkeit untersucht werden.
Eigenschaften
IUPAC Name |
N-[4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5S2/c1-14(23)19-15-4-6-16(7-5-15)28(24,25)21-8-3-9-22(11-10-21)29(26,27)17-12-20(2)13-18-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLMZVVQMGMWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
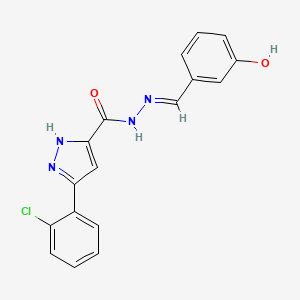


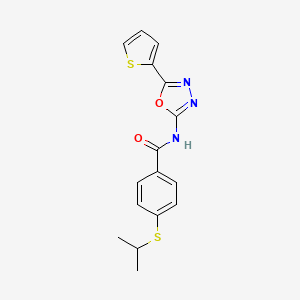

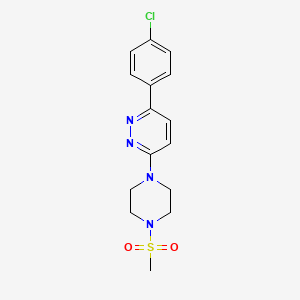
![2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE](/img/structure/B2576530.png)
![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)
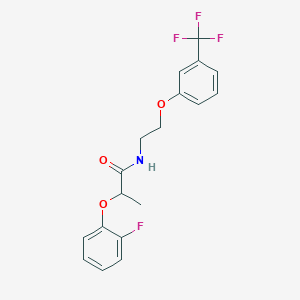
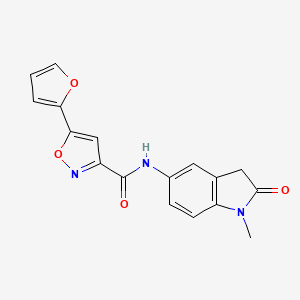
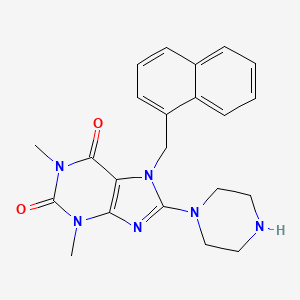

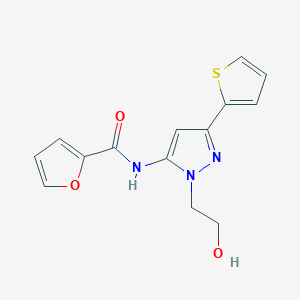
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2576540.png)
